Emission Blueshift in Radical Emitters
In CzBTM-type donor–acceptor radicals, replacement of the carbazole N-phenyl substituent with a 2,4,6-trimethylphenyl group produces a significant hypsochromic shift in photoluminescence. Mes₂CzBTM emits at 672 nm, representing a 41 nm blueshift versus the parent CzBTM (713 nm) and an 11 nm blueshift versus the phenyl-substituted analog Ph₂CzBTM (683 nm) [1]. The trend is confirmed by TD-DFT calculations showing D₁ transition energies of 2.27 eV (Mes₂CzBTM) > 2.21 eV (Ph₂CzBTM) > 2.19 eV (CzBTM) [1].
Δ = –11 nm / –41 nm
D₁: 2.27 eV > 2.21 eV > 2.19 eV
| Evidence Dimension | Photoluminescence emission peak wavelength (λ_em) and D₁ transition energy |
|---|---|
| Target Compound Data | Mes₂CzBTM (containing 9-(2,4,6-trimethylphenyl)carbazole unit): λ_em = 672 nm; D₁ = 2.27 eV |
| Comparator Or Baseline | Ph₂CzBTM (9-phenylcarbazole analog): λ_em = 683 nm; D₁ = 2.21 eV. CzBTM (parent, unsubstituted): λ_em = 713 nm; D₁ = 2.19 eV |
| Quantified Difference | Δλ = –11 nm vs. Ph₂CzBTM; Δλ = –41 nm vs. CzBTM. ΔD₁ = +0.06 eV vs. Ph₂CzBTM; +0.08 eV vs. CzBTM |
| Conditions | Cyclohexane solution, room temperature; TD-DFT at B3LYP/6-31G(d,p) level |
Why This Matters
The mesityl-substituted carbazole unit enables access to shorter-wavelength (orange-red) radical emission that cannot be achieved with the 9-phenylcarbazole analog, directly impacting color gamut design in OLED displays.
- [1] Gou, Q.; Guan, J.; Zhang, L.; Ai, X. Phenyl Derivatives Modulate the Luminescent Properties and Stability of CzBTM-Type Radicals. Molecules 2024, 29 (12), 2900. https://doi.org/10.3390/molecules29122900. View Source
